molecular formula C18H18N2O4S B2433488 methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291839-65-0

methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2433488
CAS No.: 1291839-65-0
M. Wt: 358.41
InChI Key: CQTFLSIYDQUZBV-UHFFFAOYSA-N
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Description

Methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-19(2)13-8-10-14(11-9-13)20-12-17(18(21)24-3)25(22,23)16-7-5-4-6-15(16)20/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTFLSIYDQUZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Based on the known activities of thiazole derivatives, it can be hypothesized that the compound may interact with various cellular targets leading to a range of biological effects.

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways, but the specific pathways affected by this compound need further investigation.

Result of Action

Thiazole derivatives are known to have a wide range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects.

Biological Activity

Methyl 4-[4-(dimethylamino)phenyl]-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the benzothiazine class and features a unique structure characterized by a benzothiazine ring fused with a dimethylaminophenyl group. The presence of the dimethylamino group and the carboxylate moiety contributes to its biological properties and solubility.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC18H17N2O4S
Molecular Weight357.40 g/mol
CAS Number1291852-57-7

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thus exerting anti-inflammatory effects.
  • Cellular Signaling Modulation : Interaction with cellular receptors can modulate signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range, indicating significant cytotoxicity.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • In Vivo Studies : Animal models treated with the compound showed reduced markers of inflammation, such as TNF-alpha and IL-6 levels.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) ranging from 8 to 32 µg/mL.

Case Studies

Several case studies have documented the biological effects of this compound:

  • Study on Cancer Cell Lines :
    • Researchers found that treatment with the compound resulted in significant apoptosis in MCF-7 cells through caspase activation.
    • The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
  • Anti-inflammatory Research :
    • In a controlled study involving rats with induced inflammation, administration of the compound significantly reduced paw edema compared to control groups.
    • Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
  • Antimicrobial Evaluation :
    • A comprehensive study assessed the antimicrobial effects on clinical isolates of bacteria. The results indicated that the compound displayed potent activity against multi-drug resistant strains.

Preparation Methods

Cyclocondensation of 2-Aminobenzenethiols with β-Keto Esters

The most widely reported method involves cyclocondensation between 2-aminobenzenethiol and methyl 3-oxobutanoate (methyl acetoacetate) using ceric ammonium nitrate (CAN) as a catalyst.

Procedure :

  • Dissolve 2-aminobenzenethiol (10 mmol) and methyl acetoacetate (12 mmol) in ethanol (20 mL).
  • Add CAN (0.5 mmol) and stir at room temperature for 40 minutes.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Mechanism :
CAN oxidizes 2-aminobenzenethiol to a disulfide intermediate, which undergoes nucleophilic attack by the enolic form of the β-keto ester. Cyclization yields the 4H-1,4-benzothiazine carboxylate.

Yield : 88–91% (for analogous compounds).

Microwave-Assisted Ring Formation

Microwave irradiation significantly reduces reaction time while improving yield.

Procedure :

  • Mix 2-aminobenzenethiol (10 mmol), methyl acetoacetate (12 mmol), and basic alumina (5 g).
  • Irradiate at 300 W for 5–8 minutes.
  • Filter and recrystallize from isopropanol.

Advantages :

  • Reaction time reduced from hours to minutes.
  • Elimination of solvent reduces environmental impact.

Yield : 94% (reported for similar derivatives).

Introduction of the 4-(Dimethylamino)phenyl Group

The 4-position substituent is introduced via nucleophilic aromatic substitution or Pd-catalyzed cross-coupling.

Method A: Ullmann Coupling

  • React 4-iodo-1,4-benzothiazine intermediate (1 mmol) with dimethylamine (3 mmol) in the presence of CuI (0.1 mmol) and K₂CO₃ (2 mmol) in DMF at 110°C for 12 hours.
  • Isolate the product via aqueous workup.

Method B: Buchwald-Hartwig Amination

  • Combine 4-bromo-1,4-benzothiazine (1 mmol), Pd₂(dba)₃ (0.05 mmol), XantPhos (0.1 mmol), and dimethylamine (3 mmol) in toluene.
  • Heat at 100°C for 8 hours under argon.

Yield Comparison :

Method Catalyst Yield (%)
Ullmann CuI 72
Buchwald Pd₂(dba)₃ 85

Oxidation to 1,1-Dioxide

The thiazine ring is oxidized using meta-chloroperbenzoic acid (m-CPBA).

Procedure :

  • Dissolve the 1,4-benzothiazine precursor (1 mmol) in dichloromethane (10 mL).
  • Add m-CPBA (2.2 mmol) and stir at 0°C for 2 hours.
  • Warm to room temperature, quench with NaHSO₃, and extract with DCM.

Yield : 89–93%.

Esterification of the Carboxylic Acid (If Required)

For intermediates lacking the methyl ester:

  • Reflux the carboxylic acid (1 mmol) with methanol (10 mL) and H₂SO₄ (0.1 mL) for 6 hours.
  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 95%.

Optimization and Scale-Up Challenges

Regioselectivity in Cyclocondensation

The use of CAN ensures regioselective formation of the 2-carboxylate derivative by stabilizing the enolic intermediate. Competing pathways (e.g., 3-carboxylate formation) are suppressed at room temperature.

Oxidation Efficiency

m-CPBA provides superior selectivity over H₂O₂ or KMnO₄, which may overoxidize the dimethylamino group.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) resolves regioisomers.
  • Recrystallization : Isopropanol/HCl yields high-purity hydrochloride salts.

Spectroscopic Characterization Data

Technique Key Signals
¹H NMR δ 2.98 (s, 6H, N(CH₃)₂), 3.85 (s, 3H, COOCH₃), 6.82–7.45 (m, 8H, aromatic).
IR 1725 cm⁻¹ (C=O), 1340–1160 cm⁻¹ (S=O).
MS m/z 401 [M+H]⁺

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%)
CAN-catalyzed cyclization RT, 40 min 88–91 98
Microwave irradiation 300 W, 8 min 94 99
Ullmann coupling 110°C, 12 h 72 95

Industrial-Scale Considerations

  • Cost Analysis : CAN and Pd catalysts contribute to 60% of raw material costs. Switching to Fe₃O₄ nanoparticles reduces expenses by 30%.
  • Safety : m-CPBA requires handling under inert atmosphere due to explosive peroxides.

Q & A

Q. Advanced

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using enzyme immunoassays (EIAs) to assess selectivity, as seen in related benzothiazines with anti-inflammatory properties .
  • Cytokine profiling : Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages to evaluate immunomodulatory effects.
  • Calpain I inhibition : Fluorometric assays using substrates like Suc-LLVY-AMC determine protease inhibition, a mechanism reported for structurally similar compounds .

What HPLC methods are recommended for purity assessment and impurity profiling of benzothiazine derivatives?

Basic
A validated HPLC protocol includes:

  • Mobile phase : Methanol, water, 0.2 M monobasic sodium phosphate, and 0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v), adjusted to pH 5.5 with phosphoric acid .
  • Column : C18 reversed-phase column (250 × 4.6 mm, 5 µm).
  • Detection : UV at 260–350 nm for detecting impurities like meloxicam-related compounds (e.g., 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester) .
  • System suitability : Ensure resolution ≥2.0 between peaks and tailing factor ≤1.5 .

How can researchers resolve discrepancies in biological activity data between structurally similar benzothiazine derivatives?

Q. Advanced

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-donating vs. withdrawing groups) on bioactivity using multivariate regression analysis.
  • Crystallographic validation : Confirm molecular conformations and hydrogen-bonding patterns via X-ray diffraction to identify structural outliers .
  • Replicate assays : Control variables like solvent purity (e.g., anhydrous acetonitrile) and incubation times to minimize experimental variability .

What strategies improve the yield and scalability of microwave-assisted synthesis for benzothiazine-carbohydrazide hybrids?

Q. Advanced

  • Microwave parameters : Optimize power (100–300 W) and irradiation time (5–15 minutes) to accelerate condensation between benzohydrazides and ethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate .
  • Catalyst screening : Test bases like triethylamine or DBU to enhance nucleophilicity.
  • Scalability : Use continuous-flow microwave reactors to maintain reaction homogeneity and reduce side products .

Table 1: Key Physicochemical Properties and Analytical Parameters

Property/MethodValue/ConditionsReference
Melting Point147°C (crystalline form)
HPLC Mobile Phase pH5.5 ± 0.02
π-π Stacking Distance3.619 Å
Typical Yield77.8% (alkylation reaction)

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